

# 1-Iodo-4-(methylsulfonyl)benzene molecular weight and formula

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## Compound of Interest

Compound Name: 1-Iodo-4-(methylsulfonyl)benzene

Cat. No.: B1587830

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An In-Depth Technical Guide to **1-Iodo-4-(methylsulfonyl)benzene** for Advanced Research

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and application of **1-Iodo-4-(methylsulfonyl)benzene**. We will delve into the core attributes of this versatile building block, providing not just protocols but the scientific rationale behind its utility in modern synthetic chemistry.

## Core Molecular Attributes and Physicochemical Properties

**1-Iodo-4-(methylsulfonyl)benzene** is a bifunctional aromatic compound that has garnered significant interest as a foundational component in the synthesis of complex organic molecules. [1] Its structure is characterized by a benzene ring substituted with an iodine atom and a methylsulfonyl group at the para positions. This specific arrangement of functional groups dictates its unique reactivity and utility.

The iodine atom, being an excellent leaving group, makes the molecule an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions.[2] Concurrently, the methylsulfonyl (-SO<sub>2</sub>CH<sub>3</sub>) group acts as a potent electron-withdrawing group. This electronic influence not only modulates the reactivity of the aryl iodide bond but also imparts specific physicochemical

properties, such as increased metabolic stability and unique intermolecular interaction capabilities, to the final compounds. Aryl sulfones are recognized as crucial pharmacophores in a multitude of clinically approved drugs.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Chemical Structure

Caption: 2D structure of **1-Iodo-4-(methylsulfonyl)benzene**.

## Quantitative Data Summary

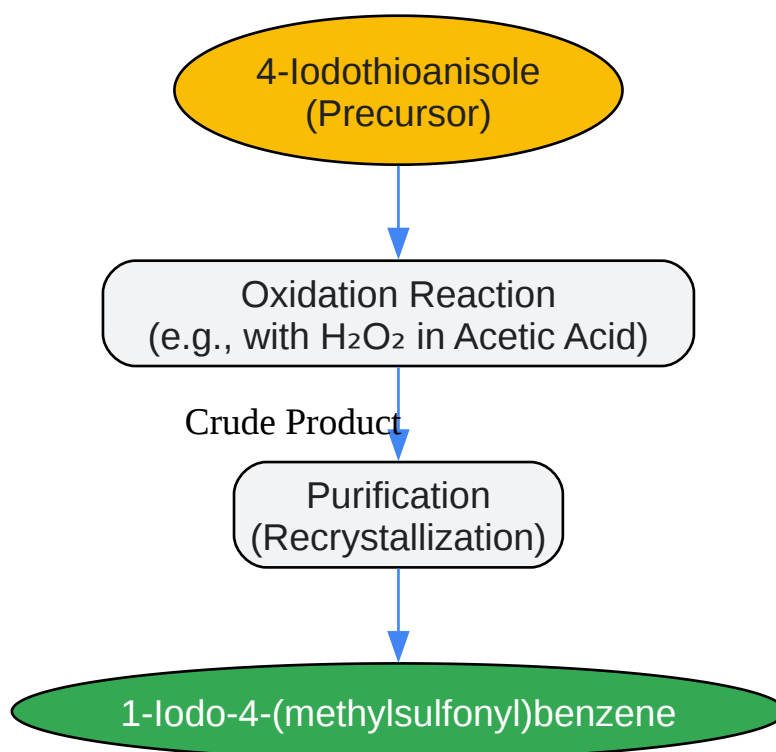
For ease of reference, the key physicochemical properties of **1-Iodo-4-(methylsulfonyl)benzene** are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>7</sub> IO <sub>2</sub> S	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	282.10 g/mol	<a href="#">[6]</a> <a href="#">[7]</a>
CAS Number	64984-08-3	<a href="#">[6]</a> <a href="#">[7]</a>
Appearance	Solid	
Melting Point	116-118 °C	
Boiling Point	365.7 °C (Predicted)	
SMILES	CS(=O)(=O)C1=CC=C(C=C1)I	<a href="#">[6]</a>
InChIKey	MPWOAZOKZVMNFK- UHFFFAOYSA-N	

## Synthesis Pathway and Rationale

While several synthetic routes can be envisioned, a robust and common method for preparing **1-Iodo-4-(methylsulfonyl)benzene** involves the oxidation of a readily available thioether precursor, 4-iodothioanisole. This approach is favored due to the high efficiency and selectivity of the oxidation step.

## Proposed Synthesis Workflow



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Caption: General workflow for the synthesis of **1-Iodo-4-(methylsulfonyl)benzene**.

## Causality in Experimental Design

- **Choice of Precursor:** 4-Iodothioanisole is an ideal starting material. The thioether group is easily oxidized to a sulfone, and the carbon-iodine bond is stable under typical oxidation conditions.
- **Oxidizing Agent:** Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in a solvent like acetic acid is a common and effective choice. It is a clean oxidant, with water being the primary byproduct. The reaction is typically exothermic and must be controlled by slow addition and cooling. Other oxidants like m-CPBA could also be used, but H<sub>2</sub>O<sub>2</sub> is often more cost-effective for larger-scale synthesis.
- **Purification:** The sulfone product is typically a stable, crystalline solid with significantly lower solubility in non-polar solvents compared to the starting thioether. This differential solubility allows for efficient purification via recrystallization from a suitable solvent system (e.g., ethanol/water), ensuring high purity of the final product.

## Applications in Medicinal Chemistry & Drug Discovery

The true value of **1-Iodo-4-(methylsulfonyl)benzene** lies in its application as a versatile building block for constructing complex molecular architectures, particularly in the field of drug discovery.<sup>[1]</sup>

### Role in Palladium-Catalyzed Cross-Coupling

The carbon-iodine (C-I) bond is the most reactive of the aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions, allowing these reactions to proceed under mild conditions. This makes **1-Iodo-4-(methylsulfonyl)benzene** a superior substrate for reactions such as:

- Suzuki-Miyaura Coupling: For the formation of biaryl structures by coupling with boronic acids or esters.<sup>[2][8]</sup>
- Sonogashira Coupling: For creating aryl-alkyne linkages by coupling with terminal alkynes.<sup>[2]</sup>
- Heck Coupling: For forming aryl-alkene bonds.
- Buchwald-Hartwig Amination: For the synthesis of arylamines.

The electron-withdrawing sulfone group can accelerate the rate-limiting oxidative addition step, further enhancing the compound's utility in these transformations.

### The Sulfone Moiety as a Pharmacophore

The methylsulfonyl group is not merely a passive structural element. It is a key pharmacophore that can:

- Engage in Hydrogen Bonding: The two oxygen atoms act as strong hydrogen bond acceptors.
- Improve Pharmacokinetic Properties: Aryl sulfones are generally resistant to metabolic degradation, which can improve the in-vivo half-life of a drug candidate.<sup>[4]</sup>

- **Modulate Solubility and Lipophilicity:** The polar sulfone group can be used to fine-tune the solubility and overall physicochemical profile of a lead compound.

The incorporation of this moiety has been a successful strategy in the development of drugs for oncology, inflammation, and infectious diseases.<sup>[4][5][9]</sup>

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura reaction, demonstrating the practical application of **1-Iodo-4-(methylsulfonyl)benzene**.

### Objective

To synthesize 4-(Methylsulfonyl)-4'-methyl-1,1'-biphenyl via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

### Materials

- **1-Iodo-4-(methylsulfonyl)benzene** (1.0 eq)
- 4-Methylphenylboronic acid (1.2 eq)
- Palladium(II) acetate [Pd(OAc)<sub>2</sub>] (0.02 eq)
- Triphenylphosphine [PPh<sub>3</sub>] (0.04 eq)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous (3.0 eq)
- 1,4-Dioxane and Water (4:1 v/v), degassed
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)

### Step-by-Step Methodology

- **Reaction Setup:** To a flame-dried Schlenk flask equipped with a magnetic stir bar, add **1-iodo-4-(methylsulfonyl)benzene** (1.0 mmol, 282.1 mg), 4-methylphenylboronic acid (1.2 mmol, 163.0 mg), and potassium carbonate (3.0 mmol, 414.6 mg).
- **Catalyst Addition:** In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg). Add this catalyst mixture to the Schlenk flask.
- **Inert Atmosphere:** Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
  - **Causality:** The palladium(0) active catalyst is sensitive to oxygen, which can lead to catalyst deactivation and unwanted side reactions. Establishing an inert atmosphere is critical for reproducibility and high yield.[\[10\]](#)
- **Solvent Addition:** Using a syringe, add 5 mL of the degassed 4:1 dioxane/water solvent mixture to the flask.
  - **Causality:** The mixed solvent system is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base ( $K_2CO_3$ ) and facilitate the transmetalation step of the catalytic cycle.[\[8\]](#) Degassing the solvent removes dissolved oxygen.
- **Reaction Execution:** Immerse the flask in a preheated oil bath at 85 °C and stir vigorously for 4-6 hours.
- **Monitoring (Self-Validation):** Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent. Spot the starting material and the reaction mixture. The disappearance of the starting iodide and the appearance of a new, less polar product spot indicates reaction progression.
- **Work-up:** Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and transfer to a separatory funnel. Wash with 15 mL of water, followed by 15 mL of brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

- Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to yield the pure 4-(Methylsulfonyl)-4'-methyl-1,1'-biphenyl.

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